3-Bromo-8-fluoro-2-methylquinoline
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Bromo-8-fluoro-2-methylquinoline is C10H7BrFN, and its molecular weight is 240.07 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-8-fluoro-2-methylquinoline are not fully detailed in the search results. It is known to be a solid .Scientific Research Applications
Synthesis and Chemical Reactions
3-Bromo-8-fluoro-2-methylquinoline has been studied for its potential in various synthetic and chemical applications. A general approach to synthesizing 3-haloquinolines, including 3-bromoquinolines, relies on the organosilane-promoted Friedländer reaction of α-haloketones. This method has been demonstrated to be effective under parallel synthesis conditions, highlighting its utility in the preparation of halogenated quinolines for further chemical transformations (Ryabukhin et al., 2011).
Additionally, reactions of 3-substituted quinoline 1-oxides with acylating agents have been explored, including the specific reactions of 3-bromoquinoline 1-oxides. These studies provide insights into the reactivity of halogenated quinolines and their potential for functionalization in organic synthesis (Miura et al., 1991).
Biological Applications and Materials Science
In the field of biology and materials science, compounds related to 3-Bromo-8-fluoro-2-methylquinoline have been investigated for their biological activities and potential applications. For instance, 8-hydroxyquinoline derivatives have shown cytotoxic activities against cancer cell lines, suggesting that halogenated quinolines may serve as valuable scaffolds in the development of anticancer agents (Kotian et al., 2021).
Moreover, the use of quinoline derivatives in the synthesis of fluorescent probes for biological applications has been reported. These probes, designed for the detection of chloride ions, demonstrate the potential of halogenated quinolines in the development of diagnostic tools and sensors (Geddes et al., 2001).
Safety And Hazards
The safety information for 3-Bromo-8-fluoro-2-methylquinoline includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Quinoline derivatives, including 3-Bromo-8-fluoro-2-methylquinoline, have potential applications in various fields, particularly in medicinal chemistry. There is ongoing research to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time .
properties
IUPAC Name |
3-bromo-8-fluoro-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-8(11)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCASVWWDPAOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-fluoro-2-methylquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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